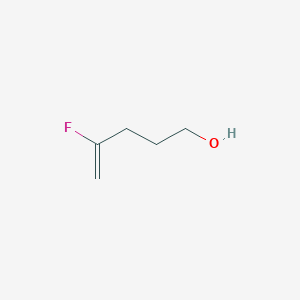
4-Fluoropent-4-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoropent-4-en-1-ol is an organic compound with the molecular formula C5H9FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to a pentenyl chain
準備方法
Synthetic Routes and Reaction Conditions
4-Fluoropent-4-en-1-ol can be synthesized through several methods. One common approach involves the fluorination of pent-4-en-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of pent-4-en-1-ol in an appropriate solvent, such as dichloromethane, at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One potential route is the catalytic fluorination of pent-4-en-1-ol using a metal fluoride catalyst. This method can be optimized for higher yields and purity, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
4-Fluoropent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-fluoropent-4-en-1-one using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to form 4-fluoropentanol using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: Hydrogen gas, Pd/C catalyst, ethanol, room temperature.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (e.g., dimethylformamide), elevated temperatures.
Major Products Formed
Oxidation: 4-Fluoropent-4-en-1-one.
Reduction: 4-Fluoropentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluoropent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying biological systems due to its fluorine atom, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 4-Fluoropent-4-en-1-ol depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering its binding affinity and activity. The presence of the fluorine atom can also affect the compound’s lipophilicity and membrane permeability, impacting its distribution and efficacy .
類似化合物との比較
Similar Compounds
4-Fluoropentanol: Similar structure but lacks the double bond.
4-Fluoropent-4-en-1-one: Oxidized form of 4-Fluoropent-4-en-1-ol.
Pent-4-en-1-ol: Non-fluorinated analog.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a double bond, which confer distinct chemical reactivity and physical properties. The fluorine atom enhances the compound’s stability and resistance to metabolic degradation, while the double bond provides a site for further chemical modifications .
特性
分子式 |
C5H9FO |
|---|---|
分子量 |
104.12 g/mol |
IUPAC名 |
4-fluoropent-4-en-1-ol |
InChI |
InChI=1S/C5H9FO/c1-5(6)3-2-4-7/h7H,1-4H2 |
InChIキー |
HWFJNIJJKRTRJM-UHFFFAOYSA-N |
正規SMILES |
C=C(CCCO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B11823455.png)
![3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid](/img/structure/B11823458.png)
![1-Fluoro-3-iodobicyclo[1.1.1]pentane](/img/structure/B11823464.png)
![11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione](/img/structure/B11823465.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)
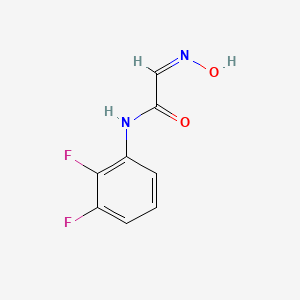
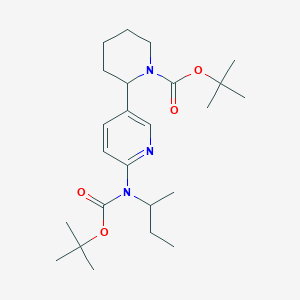
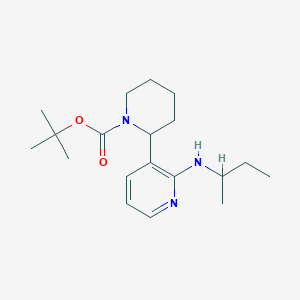
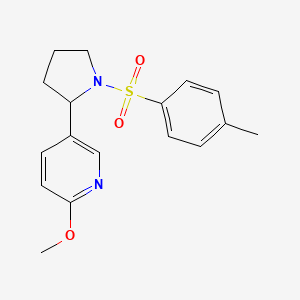
![Ferrocene, 1-[(1R)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-[bis[4-(trifluoromethyl)phenyl]phosphino]-, (2R)-](/img/structure/B11823502.png)
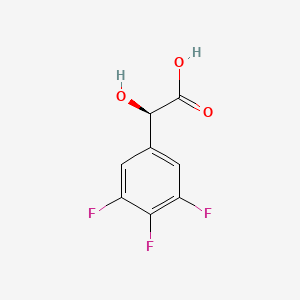
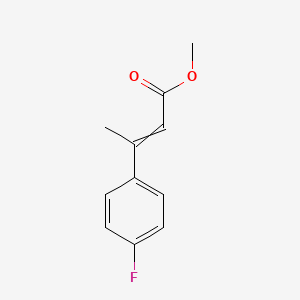
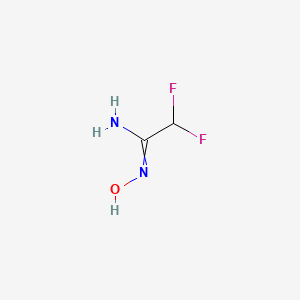
![4-methyl-N-[[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide](/img/structure/B11823533.png)
